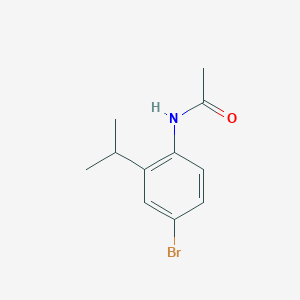
N-(4-bromo-2-isopropylphenyl)acetamide
Vue d'ensemble
Description
N-(4-bromo-2-isopropylphenyl)acetamide , also known as 4-Bromo-2-isopropylacetaniline , is a chemical compound with the molecular formula C11H14BrNO . It falls under the category of acetamides and exhibits interesting properties due to its bromine substitution on the phenyl ring .
Synthesis Analysis
The synthesis of N-(4-bromo-2-isopropylphenyl)acetamide involves the acetylation of 4-bromo-2-isopropylaniline (also known as 4-bromo-2-isopropylacetanilide ) with acetic anhydride or acetyl chloride. The reaction occurs at the amino group, resulting in the formation of the target compound .
Molecular Structure Analysis
The molecular structure of N-(4-bromo-2-isopropylphenyl)acetamide consists of a phenyl ring with a bromine substituent at the para position and an acetamide functional group. The isopropyl group is attached to the nitrogen atom of the acetamide moiety .
Chemical Reactions Analysis
Applications De Recherche Scientifique
1. Crystallographic Studies
N-(4-bromo-2-isopropylphenyl)acetamide and its derivatives have been a subject of interest in crystallographic studies. For instance, structures of related compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromophenyl}acetamide, have been analyzed for their molecular shape and intermolecular interactions. These studies have helped in understanding the 3-D arrays and interactions like hydrogen bonds and π interactions, contributing to the knowledge of crystal engineering and design (Boechat et al., 2011).
2. Potential in Pesticide Development
Research has also been conducted on derivatives of N-(4-bromo-2-isopropylphenyl)acetamide for potential applications in pesticide development. New powder diffraction data of derivatives like N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide have been characterized, indicating their possible use as pesticides. The X-ray powder diffraction method was used for characterization, revealing valuable data for the development of new organic compounds in the field of agricultural chemistry (Olszewska et al., 2008).
3. Anticancer Drug Synthesis
A significant application area is in the synthesis of anticancer drugs. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and confirmed for anticancer activity through in silico modeling, targeting the VEGFr receptor. This demonstrates its potential in the pharmaceutical industry for developing new cancer treatments (Sharma et al., 2018).
4. Synthesis and Pharmacological Assessment
There has also been research on the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, examining their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research has opened avenues in pharmaceuticals for the development of new drugs with diverse therapeutic properties (Rani et al., 2016).
Propriétés
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)10-6-9(12)4-5-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTILQCDXMMTAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-isopropylphenyl)acetamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



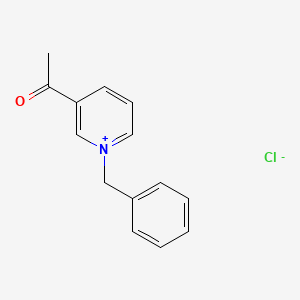

![Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B3191015.png)
![3-[(Dimethylamino)(2-hydroxycyclohexyl)methyl]phenol](/img/structure/B3191023.png)
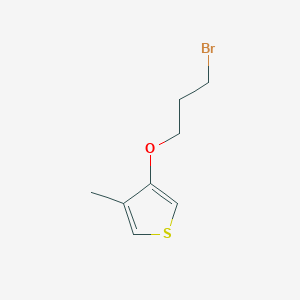
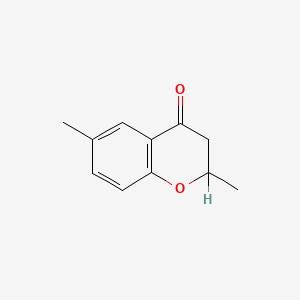
![Pyrido[3,4-g]isoquinoline](/img/structure/B3191053.png)
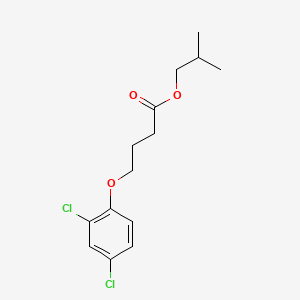
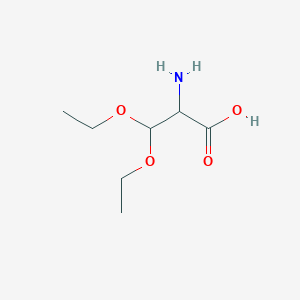

![Benzenesulfonamide, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B3191090.png)
